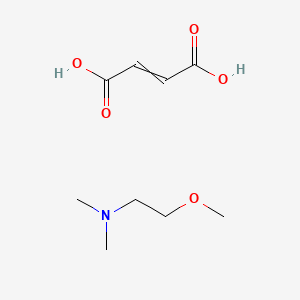![molecular formula C10H13NO B14213217 N-[(1R)-1-(4-Methylphenyl)ethyl]formamide CAS No. 619326-42-0](/img/structure/B14213217.png)
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a (1R)-1-(4-methylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-Methylphenyl)ethyl]formamide typically involves the reaction of (1R)-1-(4-methylphenyl)ethylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, with the amine and formic acid being mixed in a suitable solvent such as methanol or ethanol. The mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which N-[(1R)-1-(4-Methylphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-(4-Methylphenyl)ethyl]acetamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]benzamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]propionamide
Uniqueness
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
619326-42-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[(1R)-1-(4-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
ZZVPBNHNTXPFNN-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)NC=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
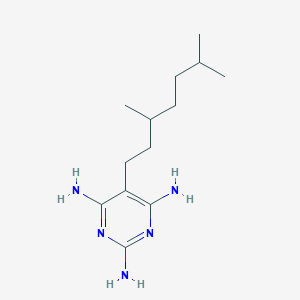


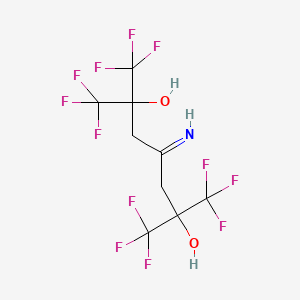
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
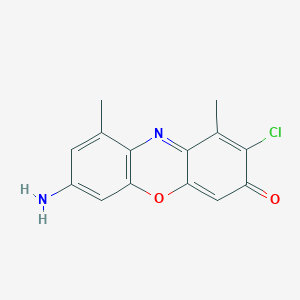
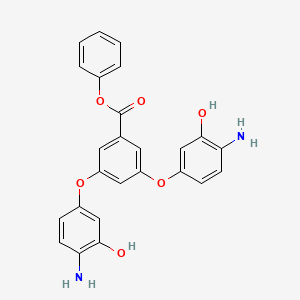
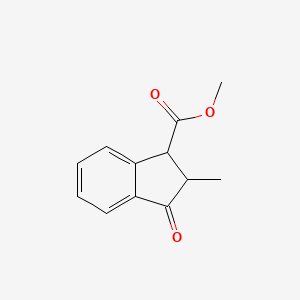


![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
